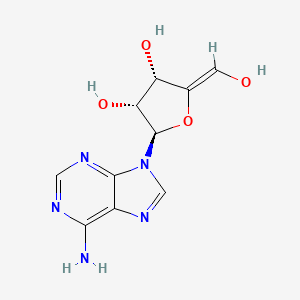
(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a purine derivative with a suitably protected tetrahydrofuran intermediate. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product. Additionally, protecting groups are employed to prevent unwanted side reactions and to ensure the selective formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is achieved through techniques such as crystallization, chromatography, and recrystallization to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its structural similarity to nucleotides makes it a valuable tool for investigating DNA and RNA interactions, as well as enzyme mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. It is investigated as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis and function.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, its structural similarity to nucleotides allows it to be incorporated into DNA or RNA, leading to chain termination or mutations.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-5α-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2α,4β-dimethanol
- (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol
Uniqueness
(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol stands out due to its unique combination of functional groups and stereochemistry. This distinct structure imparts specific reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its significance in scientific research and industry.
Propiedades
Fórmula molecular |
C10H11N5O4 |
|---|---|
Peso molecular |
265.23 g/mol |
Nombre IUPAC |
(2R,3R,4S,5Z)-2-(6-aminopurin-9-yl)-5-(hydroxymethylidene)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h1-3,6-7,10,16-18H,(H2,11,12,13)/b4-1-/t6-,7-,10-/m1/s1 |
Clave InChI |
PCYOGJITZPVLON-QCUWZOMOSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H](/C(=C/O)/O3)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CO)O3)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


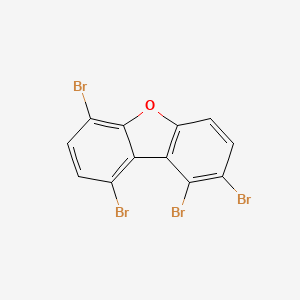

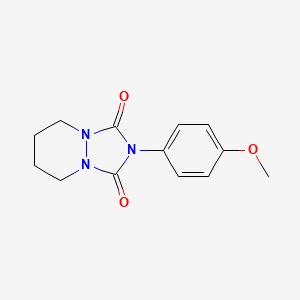
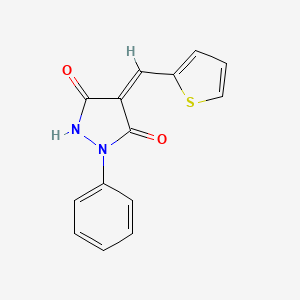
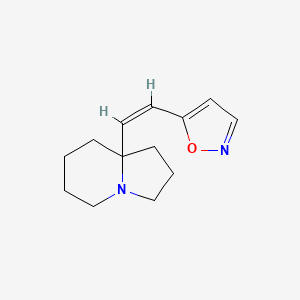
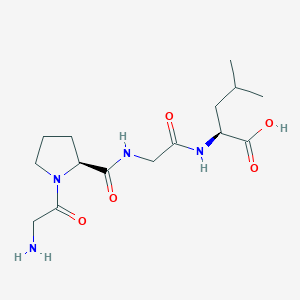
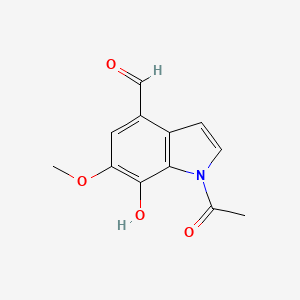
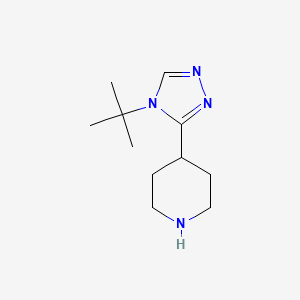



![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)


